molecular formula C17H20N4O3S B4186693 ETHYL 4-AMINO-2-({[(1-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE

ETHYL 4-AMINO-2-({[(1-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE

Cat. No.: B4186693
M. Wt: 360.4 g/mol
InChI Key: IIJZPUXDFWHKST-UHFFFAOYSA-N
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Description

    Reagents: 2-oxo-2-[(1-phenylethyl)amino]ethanethiol.

    Conditions: Reaction with the pyrimidine core in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Product: Ethyl 4-amino-2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}thio)-5-pyrimidinecarboxylate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-AMINO-2-({[(1-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the amino and thioether groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

  • Step 1: Synthesis of Pyrimidine Core

      Reagents: Ethyl cyanoacetate, urea, and a base such as sodium ethoxide.

      Conditions: Reflux in ethanol for several hours.

      Product: Ethyl 4-amino-2-oxo-5-pyrimidinecarboxylate.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}thio)-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various alkyl halides or acyl chlorides; often in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 4-amino-2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}thio)-5-pyrimidinecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.

    Biological Studies: Its interactions with enzymes and receptors are studied to understand its potential biological activities and mechanisms of action.

Mechanism of Action

The mechanism of action of ETHYL 4-AMINO-2-({[(1-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, but its structure suggests potential interactions with nucleic acids and proteins.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-amino-2-oxo-5-pyrimidinecarboxylate: Lacks the thioether and phenylethyl groups, resulting in different chemical properties and biological activities.

    2-oxo-2-[(1-phenylethyl)amino]ethanethiol: Contains the thioether and phenylethyl groups but lacks the pyrimidine core.

Uniqueness

Ethyl 4-amino-2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}thio)-5-pyrimidinecarboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities

Properties

IUPAC Name

ethyl 4-amino-2-[2-oxo-2-(1-phenylethylamino)ethyl]sulfanylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-3-24-16(23)13-9-19-17(21-15(13)18)25-10-14(22)20-11(2)12-7-5-4-6-8-12/h4-9,11H,3,10H2,1-2H3,(H,20,22)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJZPUXDFWHKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4-AMINO-2-({[(1-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE
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ETHYL 4-AMINO-2-({[(1-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE
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ETHYL 4-AMINO-2-({[(1-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE
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ETHYL 4-AMINO-2-({[(1-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE
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ETHYL 4-AMINO-2-({[(1-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE
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ETHYL 4-AMINO-2-({[(1-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE

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